molecular formula C8H12ClNO3 B6607422 ethyl2-(aminomethyl)furan-3-carboxylatehydrochloride CAS No. 1184928-24-2

ethyl2-(aminomethyl)furan-3-carboxylatehydrochloride

Cat. No.: B6607422
CAS No.: 1184928-24-2
M. Wt: 205.64 g/mol
InChI Key: CRABCOPXXNLEQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride typically involves the reaction of furan-3-carboxylic acid with ethylamine under acidic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production methods for ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its furan ring and aminomethyl group contribute to its reactivity and potential as a versatile building block in organic synthesis.

Biological Activity

Ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride is synthesized through the reaction of furan-3-carboxylic acid with ethylamine under acidic conditions, typically in an organic solvent like ethanol or methanol. The product is isolated via crystallization. The compound's structure includes a furan ring, which is known for its reactivity and ability to participate in various chemical reactions, including oxidation and substitution reactions.

The biological activity of ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The furan moiety may also engage in π-π interactions, contributing to the compound's overall biological effects.

Antiviral and Antimicrobial Properties

Research indicates that ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride exhibits significant antiviral and antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of this compound have shown antiproliferative effects against multiple cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralEffective against specific viral strains; inhibits viral replication,
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria,
AnticancerInduces apoptosis in cancer cell lines; inhibits cell proliferation,

Case Studies

  • Antiviral Efficacy : A study demonstrated that ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride inhibited the replication of influenza virus in cultured cells, showcasing its potential as an antiviral agent.
  • Anticancer Research : In a recent investigation, derivatives of this compound were tested against leukemia cell lines. Results indicated a significant reduction in cell viability, with mechanisms involving both necrosis and apoptosis being observed .

Properties

IUPAC Name

ethyl 2-(aminomethyl)furan-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c1-2-11-8(10)6-3-4-12-7(6)5-9;/h3-4H,2,5,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRABCOPXXNLEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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